Cas no 126-05-6 (L-Lyxose,5-deoxy-2-O-[2-deoxy-2-(methylamino)-a-L-glucopyranosyl]-3-C-formyl-)

L-Lyxose,5-deoxy-2-O-[2-deoxy-2-(methylamino)-a-L-glucopyranosyl]-3-C-formyl- structure
126-05-6 structure
Productnaam:L-Lyxose,5-deoxy-2-O-[2-deoxy-2-(methylamino)-a-L-glucopyranosyl]-3-C-formyl-
CAS-nummer:126-05-6
MF:C13H23NO9
MW:337.32302
CID:170313
PubChem ID:20056682

L-Lyxose,5-deoxy-2-O-[2-deoxy-2-(methylamino)-a-L-glucopyranosyl]-3-C-formyl- Chemische en fysische eigenschappen

Naam en identificatie

    • L-Lyxose,5-deoxy-2-O-[2-deoxy-2-(methylamino)-a-L-glucopyranosyl]-3-C-formyl-
    • (2R,3R)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-2-hydroxy-2-[(1S)-1-hydroxyethyl]butanedial
    • streptobiosamine
    • 5-deoxy-2-O-[2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl]-3-C-formyl-alpha-L-lyxofuranose
    • L-Lyxose, 5-deoxy-2-O-(2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl)-3-C-formyl-
    • 5-Deoxy-2-O-[2-deoxy-2-(methylamino)-α-L-glucopyranosyl]-3-formyl-α-L-lyxofuranose
    • Q27108344
    • 5-deoxy-2-O-[2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl]-3-C-formyl-L-lyxose
    • 6ZAD1S6UK5
    • CHEBI:9283
    • LYXOFURANOSE, 5-DEOXY-2-O-(2-DEOXY-2-(METHYLAMINO)-.ALPHA.-L-GLUCOPYRANOSYL)-3-C-FORMYL-, L-
    • L-LYXOSE, 5-DEOXY-2-O-(2-DEOXY-2-(METHYLAMINO)-.ALPHA.-L-GLUCOPYRANOSYL)-3-C-FORMYL-
    • STREPTOBIOSAMIN
    • 126-05-6
    • (2R,3R)-3-(((2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-2-hydroxy-2-((S)-1-hydroxyethyl)succinaldehyde
    • STREPTOBIOSAMINE [MI]
    • (2R,3R)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydropyran-2-yl]oxy-2-hydroxy-2-[(1S)-1-hydroxyethyl]butanedial
    • C07655
    • AKOS040754095
    • UNII-6ZAD1S6UK5
    • Inchi: InChI=1S/C13H23NO9/c1-6(18)13(21,5-17)8(4-16)23-12-9(14-2)11(20)10(19)7(3-15)22-12/h4-12,14-15,18-21H,3H2,1-2H3/t6-,7-,8-,9-,10-,11-,12-,13+/m0/s1
    • InChI-sleutel: UNTJYOFZBHSHIU-HXYRURAXSA-N
    • LACHT: OC[C@@H]1O[C@@H](O[C@H]([C@@]([C@@H](O)C)(O)C=O)C=O)[C@@H](NC)[C@H](O)[C@H]1O

Berekende eigenschappen

  • Exacte massa: 337.13728131g/mol
  • Monoisotopische massa: 337.13728131g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 8
  • Complexiteit: 409
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -3.8
  • Topologisch pooloppervlak: 166Ų
Aanbevolen leveranciers
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Chong Da Prostaglandin Fine Chemicals Co., Ltd.